tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. It falls under the category of tetraazatricyclo compounds, which are notable for their nitrogen-rich frameworks that can exhibit interesting chemical properties and biological activities.
The compound is cataloged under the CAS number 1690969-14-2 and has a molecular formula of CHN with a molecular weight of approximately 194.28 g/mol . It can be sourced from various chemical suppliers, including BLD Pharm and Parchem, which provide detailed information about its availability and specifications.
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is classified as a nitrogen-containing heterocyclic compound due to the presence of multiple nitrogen atoms within its cyclic structure. This classification is significant as it influences the compound's reactivity and potential biological interactions.
The synthesis of tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multi-step organic reactions that may include cyclization processes and functional group transformations. The exact synthetic route can vary based on the desired purity and yield but generally involves:
The synthesis may be performed under controlled laboratory conditions using standard organic synthesis techniques such as refluxing solvents or microwave-assisted synthesis to enhance reaction rates and yields.
The molecular structure of tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate features a complex arrangement of carbon and nitrogen atoms arranged in a tricyclic framework. The compound includes:
The structural representation can be depicted using SMILES notation: CC(C)(C)OC(=O)N1CCN(C1)C(=N)C(=N)C(=N) .
Relevant data for this compound includes:
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate can participate in various chemical reactions typical for nitrogen-rich compounds:
These reactions are often facilitated by specific catalysts or under particular conditions (e.g., temperature control), which optimize yield and selectivity.
The mechanism of action for tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate primarily relates to its interactions with biological molecules such as enzymes or receptors due to its unique nitrogen-rich structure.
While specific physical properties like melting point and boiling point are not extensively documented for this compound , general characteristics may include:
Key chemical properties include:
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has potential applications in various scientific fields:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0